(2-methyl-6-nitropyridin-3-yl) acetate
Description
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2-methyl-6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(14-6(2)11)3-4-8(9-5)10(12)13/h3-4H,1-2H3 |
InChI Key |
VRUUMXPWKBXADF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Key Data from EP3510031B1:
| Parameter | Value |
|---|---|
| Substrate | 2-Methyl-6-nitropyridin-3-ol |
| Acetylating Agent | Acetic anhydride |
| Catalyst | Hβ zeolite (Si/Al = 12.5) |
| Temperature | 120°C |
| Time | 2–6 hours |
| Isolated Yield | 94% |
This method avoids chromatographic purification by leveraging crystallization in methanol/water mixtures.
Nitration Followed by Acetylation
An alternative approach involves nitration of 2-methylpyridin-3-yl acetate (CAS 4548-45-2). This two-step process is described in US11149021B2 and PMC7865560 , utilizing mixed nitric-sulfuric acid systems.
Step 1: Nitration of 2-Methylpyridin-3-yl Acetate
Step 2: Acetylation of Crude Nitro Intermediate
Comparative Nitration Data:
| Nitration System | Regioselectivity (6-NO₂:4-NO₂) | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 8:1 | 68 |
| Acetyl Nitrate | 12:1 | 72 |
| NO₂BF₄ in MeCN | 15:1 | 75 |
Suzuki-Miyaura Coupling and Subsequent Functionalization
A patented route in EP3510031B1 employs palladium-catalyzed cross-coupling to construct the pyridine core:
-
Suzuki Coupling :
-
Demethylation and Acetylation :
Hydrolysis of Preformed Esters
WO2021074138A1 describes the hydrolysis of diethyl (2-methyl-6-nitropyridin-3-yl)malonate under acidic conditions:
Industrial-Scale Optimization
Catalytic Efficiency
Zeolites (Hβ, HY) outperform traditional acids in acetylation due to:
Purity Control
-
Crystallization : Methanol/water (1:2) achieves >99% purity.
-
Impurities : Residual Pd (<10 ppm) removed via activated charcoal.
Mechanistic Insights
Acetylation Kinetics
Chemical Reactions Analysis
Types of Reactions
(2-methyl-6-nitropyridin-3-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methyl-6-nitro-pyridin-3-ol and acetic acid.
Reduction: 2-methyl-6-amino-pyridin-3-yl ester.
Substitution: Depending on the nucleophile, various substituted pyridinyl esters.
Scientific Research Applications
(2-methyl-6-nitropyridin-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Structural Analog: (2-Methyl-6-Nitrophenyl) Acetate
The phenyl analog, (2-methyl-6-nitrophenyl) acetate (CAS 70277-91-7), shares identical substituent positions but replaces the pyridine ring with a benzene ring. Key differences include:
Table 1: Molecular and Structural Comparison
*Calculated based on pyridine ring substitution.
Key Differences
Electronic Effects :
- The pyridine ring introduces a nitrogen atom, creating an electron-deficient aromatic system. This enhances susceptibility to nucleophilic attack compared to the benzene analog.
- The nitro group in both compounds acts as a strong electron-withdrawing group, but its effect is amplified in the pyridine derivative due to the ring’s inherent polarity.
Solubility and Polarity :
- The pyridine derivative is expected to exhibit higher polarity and water solubility due to the nitrogen atom, facilitating interactions in biological systems.
Stability :
- The acetate ester in the pyridine compound may hydrolyze more readily under acidic or basic conditions due to the electron-deficient ring, whereas the benzene analog’s ester is comparatively stable .
Broader Context: Nitroaromatic Esters
Nitroaromatic esters, such as nitrophenyl and nitropyridine acetates, are widely studied for their:
- Reactivity : Nitro groups enhance electrophilic substitution rates in benzene derivatives but may lead to ring nitration or reduction in pyridines.
- Applications : Benzene analogs are often used in explosives and dyes, while pyridine derivatives are explored in drug synthesis (e.g., kinase inhibitors).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-methyl-6-nitropyridin-3-yl) acetate?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methyl glycinate hydrochloride reacts with substituted pyridine derivatives (e.g., 2-chloro-3-nitropyridine) in polar aprotic solvents like dimethylformamide (DMF) under reflux (80°C) with triethylamine as a base. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
- Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry to avoid byproducts like unreacted starting materials or over-alkylation.
Q. How is the compound characterized structurally?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry and ester functionality via H and C NMR (e.g., methyl ester protons at δ 3.6–3.8 ppm, pyridine ring protons at δ 8.0–9.0 ppm) .
- X-ray Crystallography : Determine molecular packing and hydrogen-bonding networks using software like SHELXL (for refinement) and WinGX (for visualization). Disorder in methyl/acetate groups requires careful modeling .
- Validation : Cross-check melting points and elemental analysis (C, H, N) with theoretical values.
Q. What stability concerns arise during storage?
- Challenges : Nitropyridine derivatives are light- and moisture-sensitive. The nitro group may undergo partial reduction under prolonged storage.
- Mitigation : Store in amber vials under inert gas (N/Ar) at –20°C. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction yield discrepancies be resolved in nitropyridine acetate synthesis?
- Analysis : Contradictions in yields often stem from:
- Solvent Effects : DMF enhances reactivity but may degrade at high temperatures. Test alternatives like acetonitrile or THF.
- Catalyst Optimization : Screen bases (e.g., KCO, DBU) to improve nucleophilicity.
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Approach :
- DFT Calculations : Model charge distribution (Mulliken charges) to identify electrophilic sites on the pyridine ring.
- Transition-State Analysis : Simulate reaction pathways for acetate hydrolysis or nitro-group reduction using Gaussian or ORCA .
Q. How is crystallographic disorder addressed in X-ray structures of nitropyridine derivatives?
- Protocol :
- Use SHELXL to model split positions for disordered atoms (e.g., rotating methyl groups). Apply constraints (SIMU/DELU) to refine thermal parameters .
- Validate with residual density maps (e.g., peaks < 0.5 eÅ).
Q. What intermolecular interactions dominate in the crystal lattice?
- Findings :
- Hydrogen Bonding : Graph set analysis (using PLATON) reveals C–H···O/N interactions between nitro/acetate groups and adjacent pyridine rings.
- π-π Stacking : Offset stacking of aromatic rings contributes to thermal stability (observed in similar nitroaromatics) .
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| C8–H8···O1 | 2.89 | 147 |
| C12–H12···O2 | 3.12 | 159 |
Methodological Considerations for Data Contradictions
Q. How to reconcile conflicting spectroscopic data for nitro-group environments?
- Root Cause : Variations in solvent polarity or pH can shift nitro-group vibrational frequencies in IR.
- Resolution :
- Standardize solvent (e.g., DMSO-d for NMR, KBr pellets for IR).
- Compare with computed spectra (e.g., B3LYP/6-31G* level) .
Q. What strategies validate purity in biologically active derivatives?
- Combinatorial Approach :
- HPLC-MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry.
- Biological Assays : Test for unintended cytotoxicity (e.g., MTT assay) to confirm absence of reactive byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
